6-Bromopiperonal

Medicinal Chemistry G Protein-Coupled Receptors Estrogen Receptor Biology

6-Bromopiperonal (CAS 15930-53-7) is a non-fungible 6-bromo-1,3-benzodioxole-5-carboxaldehyde building block essential for synthesizing the GPR30 agonist G-1, podophyllotoxin-class lignans, and lennoxamine alkaloids. Its unique 6-bromo regiochemistry enables cross-coupling and nucleophilic aromatic substitution inaccessible to piperonal or the 5-bromo isomer, delivering 56–69% global yields in lignan routes. Agrochemical researchers also use it as a bromine-tuned P450 synergist. Procure this specific isomer to ensure protocol compatibility.

Molecular Formula C8H5BrO3
Molecular Weight 229.03 g/mol
CAS No. 15930-53-7
Cat. No. B143890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopiperonal
CAS15930-53-7
Synonyms2-Bromo-4,5-(methylenedioxy)benzaldehyde;  6-Bromo-1,3-benzodioxole-5-carboxaldehyde;  6-Bromo-3,4-(methylenedioxy)benzaldehyde;  6-Bromobenzodioxole-5-carboxaldehyde;  NSC 15639; 
Molecular FormulaC8H5BrO3
Molecular Weight229.03 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)C=O)Br
InChIInChI=1S/C8H5BrO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2
InChIKeyCSQUXTSIDQURDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromopiperonal (CAS 15930-53-7) – 6-Bromo-1,3-benzodioxole-5-carbaldehyde for Synthetic and Pharmaceutical Procurement


6-Bromopiperonal (6-bromo-1,3-benzodioxole-5-carboxaldehyde, CAS 15930-53-7) is a disubstituted 1,3-benzodioxole bearing a bromine atom at the 6-position and an aldehyde group at the 5-position [1]. With a molecular formula of C8H5BrO3 and a molecular weight of 229.03 g/mol, this compound exists as a white to light yellow powder with a melting point of 128–132 °C [2]. The strategic placement of bromine enables cross-coupling and nucleophilic aromatic substitution chemistry that is inaccessible with the non-halogenated parent structure .

Why 6-Bromopiperonal Cannot Be Replaced by Piperonal or 6-Chloropiperonal in Critical Synthetic Routes


In-class halogenated benzodioxole aldehydes exhibit divergent reactivity profiles that preclude generic substitution. Piperonal (CAS 120-57-0) lacks a halogen handle entirely, rendering cross-coupling reactions impossible and limiting its utility to electrophilic transformations only [1]. 6-Chloropiperonal (CAS 15952-61-1) demonstrates a lower melting point (114–115 °C versus 128–132 °C for the bromo analog) and a 45 Da mass difference, which alters solubility, chromatographic behavior, and crystallization parameters in multi-step sequences [2]. 5-Bromopiperonal (CAS 19522-96-4), an isomeric brominated variant with substitution at the 5-position, yields dramatically different synthetic outcomes—such as 30% total yield in methylenation reactions—compared to 6-bromopiperonal-derived routes achieving 56–69% yields over four steps in lignan synthesis [3][4]. The specific regiochemistry and halogen identity directly dictate both the accessible reaction manifold and the ultimate product profile, making 6-bromopiperonal a non-fungible building block for target-oriented synthesis .

6-Bromopiperonal – Quantitative Differentiation Evidence for Scientific Procurement


6-Bromo Regiochemistry Enables GPR30-Selective Agonist G-1 Synthesis with Defined Pharmacophore Geometry

6-Bromopiperonal serves as the requisite precursor for the synthesis of G-1, a GPR30-selective agonist [1]. The 6-bromo substitution pattern is essential for constructing the correct spatial orientation of the benzodioxole moiety within the G-1 pharmacophore; alternative substitution patterns such as the 5-bromo isomer or the unsubstituted piperonal scaffold fail to generate the active agonist geometry . This regiochemical specificity is absolute—no alternative halogenated piperonal analog yields the G-1 structure .

Medicinal Chemistry G Protein-Coupled Receptors Estrogen Receptor Biology

Enhanced Synergistic Activity with Carbaryl Relative to Unsubstituted Piperonal Scaffold

6-Bromopiperonal demonstrates synergistic activity with carbaryl against houseflies (Musca domestica) [1]. While the unsubstituted piperonal core exhibits baseline methylenedioxyphenyl-type cytochrome P450 inhibition, the 6-bromo substituent augments this effect, improving carbaryl potency [2]. The disubstituted 1,3-benzodioxole framework is explicitly noted as the active entity in this synergistic pairing .

Insecticide Synergism Pesticide Formulation Musca domestica

56–69% Global Yield in Four-Step Lignan Synthesis Demonstrates High Synthetic Utility

In a parallel synthetic study employing piperonal, 6-bromopiperonal, and vanillin as starting materials, the 6-bromopiperonal-derived route yielded the corresponding β-(aryl-silaniloxymethyl)-γ-butyrolactone with global yields of 56% to 69% over four steps from the Morita-Baylis-Hillman adducts [1]. This performance is comparable to the non-brominated piperonal route in the same study, indicating that bromine substitution at the 6-position does not impede reaction efficiency—a critical consideration for multi-step total synthesis planning [2]. By contrast, a related 5-bromopiperonal methylenation protocol achieved only 30% total yield with repeated recovery of unreacted starting material [3].

Natural Product Synthesis Lignan Chemistry Morita-Baylis-Hillman Reaction

Nine-Step Synthesis of Lennoxamine from 6-Bromopiperonal Establishes Validated Route to Isoindolobenzazepine Natural Product

The naturally occurring isoindolobenzazepine lennoxamine has been synthesized from 6-bromopiperonal in nine steps [1]. This synthetic route leverages the 6-bromo substituent for key bond-forming events that construct the fused polycyclic alkaloid framework [2]. The established synthetic sequence provides a validated, reproducible pathway for accessing this structurally complex natural product class [3].

Total Synthesis Isoindolobenzazepine Alkaloids Natural Product Chemistry

Melting Point of 128–132 °C and Air Sensitivity Necessitate Differentiated Storage and Handling Protocols

6-Bromopiperonal exhibits a melting point range of 128–132 °C (lit.), a density of 1.782 g/cm³, and a boiling point of 309.2 °C at 760 mmHg [1]. In contrast, the parent compound piperonal melts at 35–39 °C and boils at 263–264 °C—differences exceeding 90 °C in melting behavior and 45 °C in boiling point [2]. 6-Chloropiperonal melts at 114–115 °C, approximately 13–17 °C lower than its bromo counterpart, which influences recrystallization solvent selection and purification workflows [3]. The compound is air-sensitive and requires storage under inert gas (argon or nitrogen) at 2–8 °C .

Physicochemical Characterization Laboratory Procurement Storage Specifications

Intravenous LD50 of 56 mg/kg in Mice Defines Acute Toxicity Profile for Safety and Handling Assessment

6-Bromopiperonal has a reported intravenous LD50 value of 56 mg/kg in rodents (mice) [1]. This acute toxicity datum is not available in the primary literature for the parent piperonal (oral LD50 in rats: 2,700 mg/kg, different route and species) or for 6-chloropiperonal [2]. The bromine substituent at the 6-position may alter metabolic stability and toxicity relative to the non-halogenated core, though direct comparative intravenous data across the analog series is absent .

Toxicology Safety Data Preclinical Assessment

6-Bromopiperonal – Procurement-Relevant Research and Industrial Application Scenarios


GPR30-Selective Agonist G-1 Synthesis for Estrogen Receptor Pharmacology

6-Bromopiperonal is the established synthetic precursor for G-1, the prototypical GPR30-selective agonist widely employed in estrogen receptor signaling studies and cancer biology research. Procurement of this compound is essential for laboratories engaged in G-1 synthesis or the development of structurally related GPR30 modulators; no alternative benzodioxole aldehyde can substitute for this specific regiochemical requirement [1].

Total Synthesis of Lignan Natural Products Including Podophyllotoxin Analogs

6-Bromopiperonal serves as a key building block in multi-step total syntheses of biologically active lignans such as podophyllotoxin, yatein, and podorhizol. The 6-bromo substitution pattern facilitates the construction of β-benzyl-γ-butyrolactone intermediates with 56–69% global yields, and has been employed in the synthesis of an advanced intermediate toward (±)-podophyllotoxin. Researchers pursuing lignan total synthesis or semi-synthetic derivatization should procure this specific isomer to ensure compatibility with literature-precedented synthetic protocols [1].

Isoindolobenzazepine Alkaloid Synthesis and Medicinal Chemistry

For medicinal chemistry programs targeting isoindolobenzazepine alkaloids such as lennoxamine, 6-bromopiperonal provides a validated nine-step synthetic entry point. The compound's 6-bromo substituent enables the key bond constructions required for assembling the fused polycyclic core, and the literature-precedented route reduces synthetic route development time. This specific isomer—rather than the 5-bromo variant—should be specified in procurement requests for alkaloid-focused synthesis programs [1].

Insecticide Synergist Development and Agrochemical Research

6-Bromopiperonal demonstrates synergistic activity with carbaryl insecticide in housefly bioassays, representing a bromine-tuned methylenedioxyphenyl-type cytochrome P450 inhibitor. Agrochemical research groups investigating insecticide synergists, resistance-breaking formulations, or P450 enzyme inhibition should consider 6-bromopiperonal as a structurally defined tool compound with documented in vivo efficacy in the Musca domestica model system [1].

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